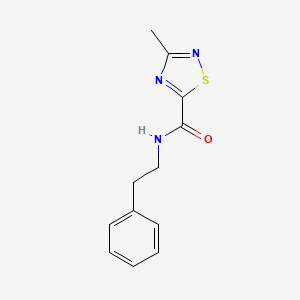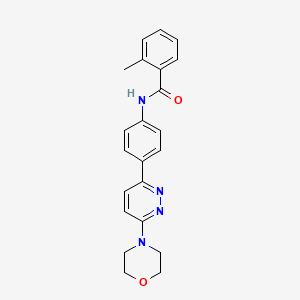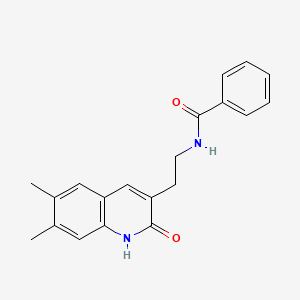
N-(allyloxy)-4-fluorobenzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It may include the types of reactions involved, the reagents and catalysts used, and the conditions under which the synthesis is carried out .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, etc. These properties can often be found in databases or determined experimentally .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
N-(allyloxy)-4-fluorobenzenecarboxamide derivatives, particularly those with terminally substituted allyl systems, are valuable in the field of asymmetric synthesis. They serve as excellent substrates for Mo-catalyzed asymmetric allylic alkylation, yielding products with high enantioselectivity. These products, due to the presence of a double bond, offer versatile opportunities for further chemical modifications, including metathesis reactions. This makes them significant for synthesizing a range of chiral molecules (Trost, Dogra, & Franzini, 2004).
Biodegradation Research
In biodegradation research, derivatives like 1-allyloxy-4-propoxybenzene have been studied for their environmental impact, particularly their biodegradability in soil. This research is crucial for understanding the ecological fate of these compounds, especially when considered for use as commercial insect control agents. Laboratory experiments with strains of Pseudomonas putida have shown that certain strains can metabolize these compounds, indicating their potential for biodegradation (Ebrahimi & Plettner, 2014).
Electrochromic Materials
In the field of materials science, derivatives of this compound are utilized in the synthesis of novel aromatic polyamides with electrochromic properties. These polyamides, which exhibit good solubility and thermal stability, can be processed into films and have applications in smart window technologies and various electronic devices (Liou & Chang, 2008).
Drug Discovery and Metabolism Studies
In drug discovery, fluorine-containing derivatives like N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide have been used extensively. The use of 19F-nuclear magnetic resonance (NMR) in these studies supports the selection of drug candidates by providing detailed information about their metabolic fate and excretion balance, which is crucial for assessing the safety and efficacy of new pharmaceuticals (Monteagudo et al., 2007).
Herbicidal Activity
N-allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives, which include this compound structures, have been synthesized and evaluated for their herbicidal activity. Some of these compounds have shown significant efficacy against certain types of grasses and are considered for use in agriculture to protect crops like soybean, rape, and cotton (Liu et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-N-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-2-7-14-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLECUNQGDFERLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCONC(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,3-dimethoxybenzoate](/img/structure/B2395071.png)

![NCGC00384975-01_C21H36O11_beta-D-Glucopyranoside, (1R,2S,4R,5R)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 6-O-[(2R,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-](/img/structure/B2395074.png)


![2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2395081.png)



![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2395087.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B2395089.png)

![N-(4-azidobutyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2395091.png)